Cas no 158980-46-2 (Benzhydrylaminoacetic Acid tert-Butyl Ester)

Benzhydrylaminoacetic Acid tert-Butyl Ester structure
158980-46-2 structure
商品名:Benzhydrylaminoacetic Acid tert-Butyl Ester
CAS番号:158980-46-2
MF:C19H23NO2
メガワット:297.39142
CID:109071
PubChem ID:11087797

Benzhydrylaminoacetic Acid tert-Butyl Ester 化学的及び物理的性質

名前と識別子

    • Glycine,N-(diphenylmethyl)-, 1,1-dimethylethyl ester
    • BENZHYDRYLAMINOACETIC ACID, TERT-BUTYL ESTER
    • tert-butyl 2-(benzhydrylamino)acetate
    • TERT-BUTYL(DIPHENYLMETHYLAMINO)ETHANOATE
    • N-(Diphenylmethyl)glycine 1,1-Dimethylethyl Ester
    • tert-Butyl N-(diphenylmethyl)glycinate
    • J-009552
    • (benzhydrylamino)acetic acid tert-buyl ester
    • 158980-46-2
    • SCHEMBL3547381
    • TERT-BUTYL 2-[(DIPHENYLMETHYL)AMINO]ACETATE
    • AKOS027447307
    • FT-0662540
    • DTXSID30454799
    • EN300-17988163
    • BENZHYDRYLAMINOACETIC ACID TERT-BUTYL ESTER
    • 2-methyl-2-propanyl n-(diphenylmethyl)glycinate
    • SB82553
    • Glycine, N-(diphenylmethyl)-, 1,1-dimethylethyl ester
    • ZWWNPSADOUWQRL-UHFFFAOYSA-N
    • Benzhydrylaminoacetic Acid tert-Butyl Ester
    • インチ: InChI=1S/C19H23NO2/c1-19(2,3)22-17(21)14-20-18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,18,20H,14H2,1-3H3
    • InChIKey: ZWWNPSADOUWQRL-UHFFFAOYSA-N
    • ほほえんだ: CC(OC(CNC(C1C=CC=CC=1)C1C=CC=CC=1)=O)(C)C

計算された属性

  • せいみつぶんしりょう: 297.17300
  • どういたいしつりょう: 297.172878976g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 22
  • 回転可能化学結合数: 7
  • 複雑さ: 318
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • トポロジー分子極性表面積: 38.3Ų

じっけんとくせい

  • 密度みつど: 1.058
  • ゆうかいてん: 75.5-76.5°C
  • ふってん: 393.745°C at 760 mmHg
  • フラッシュポイント: 191.93°C
  • 屈折率: 1.544
  • PSA: 38.33000
  • LogP: 4.09820

Benzhydrylaminoacetic Acid tert-Butyl Ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-17988163-0.25g
tert-butyl 2-[(diphenylmethyl)amino]acetate
158980-46-2
0.25g
$447.0 2023-09-19
Enamine
EN300-17988163-2.5g
tert-butyl 2-[(diphenylmethyl)amino]acetate
158980-46-2
2.5g
$949.0 2023-09-19
Enamine
EN300-17988163-5g
tert-butyl 2-[(diphenylmethyl)amino]acetate
158980-46-2
5g
$1406.0 2023-09-19
Enamine
EN300-17988163-1g
tert-butyl 2-[(diphenylmethyl)amino]acetate
158980-46-2
1g
$485.0 2023-09-19
TRC
B193925-2g
Benzhydrylaminoacetic Acid tert-Butyl Ester
158980-46-2
2g
$ 322.00 2023-04-19
TRC
B193925-10g
Benzhydrylaminoacetic Acid tert-Butyl Ester
158980-46-2
10g
$ 1206.00 2023-04-19
TRC
B193925-5g
Benzhydrylaminoacetic Acid tert-Butyl Ester
158980-46-2
5g
$ 764.00 2023-04-19
Enamine
EN300-17988163-1.0g
tert-butyl 2-[(diphenylmethyl)amino]acetate
158980-46-2
1g
$499.0 2023-05-25
Enamine
EN300-17988163-0.05g
tert-butyl 2-[(diphenylmethyl)amino]acetate
158980-46-2
0.05g
$407.0 2023-09-19
Enamine
EN300-17988163-5.0g
tert-butyl 2-[(diphenylmethyl)amino]acetate
158980-46-2
5g
$1448.0 2023-05-25

Benzhydrylaminoacetic Acid tert-Butyl Ester 関連文献

Benzhydrylaminoacetic Acid tert-Butyl Esterに関する追加情報

Benzhydrylaminoacetic Acid tert-Butyl Ester (CAS No. 158980-46-2): An Overview of Its Properties and Applications

Benzhydrylaminoacetic Acid tert-Butyl Ester (CAS No. 158980-46-2) is a versatile compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound, also known as tert-butyl (diphenylmethyl)aminoacetate, is characterized by its unique structural features and chemical properties, making it an essential building block in the synthesis of various biologically active molecules.

The molecular formula of Benzhydrylaminoacetic Acid tert-Butyl Ester is C19H23NO3, and it has a molecular weight of 313.40 g/mol. The compound consists of a tert-butyl ester group attached to an amino acid derivative, which is further substituted with a benzhydryl (diphenylmethyl) moiety. This combination of functional groups imparts unique reactivity and stability to the molecule, making it a valuable intermediate in synthetic pathways.

In recent years, the use of Benzhydrylaminoacetic Acid tert-Butyl Ester has been extensively explored in the development of novel pharmaceuticals. One of the key applications of this compound is in the synthesis of peptidomimetics and protein mimics, which are crucial for drug discovery and development. The benzhydryl group provides steric protection to the amino acid backbone, allowing for precise control over the conformation and reactivity of the resulting molecules.

A study published in the Journal of Medicinal Chemistry highlighted the role of Benzhydrylaminoacetic Acid tert-Butyl Ester in the synthesis of potent inhibitors of protease enzymes. These inhibitors have shown promising results in preclinical studies for treating various diseases, including cancer and viral infections. The ability to fine-tune the structure and properties of these inhibitors through the use of Benzhydrylaminoacetic Acid tert-Butyl Ester has been a significant factor in their success.

Another important application of Benzhydrylaminoacetic Acid tert-Butyl Ester is in the field of combinatorial chemistry. The compound serves as a versatile starting material for generating large libraries of diverse molecules through parallel synthesis techniques. This approach has been instrumental in accelerating the discovery of lead compounds for drug development. The ease with which the benzhydryl protecting group can be removed under mild conditions further enhances its utility in combinatorial synthesis.

The physical properties of Benzhydrylaminoacetic Acid tert-Butyl Ester are also noteworthy. It is a white crystalline solid with a melting point ranging from 75 to 78°C. The compound is soluble in common organic solvents such as dichloromethane, ethyl acetate, and dimethylformamide (DMF), but it is insoluble in water. These solubility characteristics make it suitable for use in a wide range of synthetic reactions and purification methods.

In terms of chemical reactivity, Benzhydrylaminoacetic Acid tert-Butyl Ester can undergo various transformations to yield different products. For example, it can be hydrolyzed under acidic or basic conditions to form benzhydrylaminoacetic acid, which can then be further modified through coupling reactions with other amino acids or functional groups. Additionally, the tert-butyl ester group can be selectively cleaved using trifluoroacetic acid (TFA) or other acidic reagents, providing access to carboxylic acid derivatives that are useful intermediates in peptide synthesis.

The stability and shelf life of Benzhydrylaminoacetic Acid tert-Butyl Ester are excellent when stored under appropriate conditions. It should be kept away from moisture and light to prevent degradation. The compound is typically supplied as a high-purity material suitable for use in both research and industrial settings.

In conclusion, Benzhydrylaminoacetic Acid tert-Butyl Ester (CAS No. 158980-46-2) is a valuable compound with a wide range of applications in organic synthesis and pharmaceutical research. Its unique structural features and chemical properties make it an essential building block for the development of novel drugs and biologically active molecules. Ongoing research continues to uncover new uses for this compound, further solidifying its importance in the scientific community.

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